Home > Products > Screening Compounds P109352 > LL-37 (human) trifluoroacetate salt
LL-37 (human) trifluoroacetate salt -

LL-37 (human) trifluoroacetate salt

Catalog Number: EVT-1439129
CAS Number:
Molecular Formula: C207H342F3N61O54
Molecular Weight: 4606 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LL-37 (human) trifluoroacetate salt is a synthetic form of LL-37, the only human cathelicidin antimicrobial peptide. Cathelicidins are a family of host defense peptides found in mammals that play a crucial role in innate immunity. [] LL-37 is produced by neutrophils and epithelial cells and exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. [, , , ] LL-37 also possesses immunomodulatory functions, influencing processes such as chemotaxis, wound healing, and angiogenesis. [, , , , , , ]

The trifluoroacetate salt form of LL-37 is commonly used in research due to its enhanced solubility and stability compared to the native peptide. [] This form allows for easier handling and manipulation in various experimental settings.

Future Directions
  • Development of LL-37-based therapeutics: Further research is needed to translate the promising in vitro and in vivo findings into clinical applications for infections, wound healing, and other diseases. []

hCAP-18

  • Compound Description: hCAP-18 is the only human cathelicidin, a family of antimicrobial proteins. It is synthesized as an inactive precursor protein, which needs to be cleaved to release the active C-terminal peptide LL-37. hCAP-18 itself has been shown to inhibit the growth of Gram-negative bacteria with efficiencies comparable to that of LL-37. []
  • Relevance: hCAP-18 is the direct precursor of LL-37 (human) trifluoroacetate salt. It contains the LL-37 sequence within its structure and shares its antimicrobial properties. [, , ]

Protegrin-3

  • Relevance: The CLD of protegrin-3 is structurally very similar to the CLD found in hCAP-18, the precursor of LL-37 (human) trifluoroacetate salt. This structural similarity highlights the conserved nature of cathelicidin precursors across species. []

Human Neutrophil Peptides (HNP 1-3)

  • Compound Description: HNP 1-3 are α-defensins, a family of small cationic antimicrobial peptides. They are found in neutrophils and exhibit broad-spectrum antimicrobial activity. HNP 1-3 have also been shown to have chemotactic activity. []
  • Relevance: HNP 1-3 are structurally and functionally similar to LL-37 (human) trifluoroacetate salt. Both are antimicrobial peptides that contribute to the innate immune response and exhibit both antimicrobial and chemotactic activities. [, ]

18-mer LLKKK

  • Compound Description: 18-mer LLKKK is a synthetic peptide derived from the LPS-binding region (K15 to V32) of LL-37 (human) trifluoroacetate salt. It has increased hydrophobicity and cationicity compared to its parent peptide, resulting in significantly enhanced LPS-neutralizing activity. This makes 18-mer LLKKK a potential therapeutic candidate for gram-negative bacterial endotoxin shock. []
  • Relevance: 18-mer LLKKK is a structurally modified derivative of LL-37 (human) trifluoroacetate salt, specifically designed to enhance its LPS-neutralizing activity. []

KR-20, RK-31, WLBU2

  • Relevance: Although they are cationic peptides like LL-37 (human) trifluoroacetate salt, they were unable to replicate LL-37's effects on cell stiffness in a study. [, ]

CSA-13

  • Relevance: CSA-13, despite being a cationic antibacterial molecule like LL-37 (human) trifluoroacetate salt, could not mimic the impact of LL-37 on cell stiffness. [, ]
Overview

LL-37 is a human cathelicidin antimicrobial peptide that plays a crucial role in the innate immune response. The trifluoroacetate salt form of LL-37 is commonly used in research due to its stability and solubility. This peptide exhibits broad-spectrum antimicrobial activity against various bacteria, fungi, and viruses, making it an essential subject of study in microbiology and immunology.

Source

LL-37 is derived from the human cathelicidin gene (CAMP), which is expressed in various tissues, particularly in neutrophils and epithelial cells. The peptide is synthesized as a precursor, which undergoes proteolytic cleavage to yield the active LL-37 form.

Classification

LL-37 belongs to the class of antimicrobial peptides, specifically the cathelicidins. These peptides are characterized by their cationic nature and amphipathic structure, enabling them to interact with microbial membranes effectively.

Synthesis Analysis

Methods

LL-37 can be synthesized using solid-phase peptide synthesis techniques. The most common methods include:

  • Fmoc Chemistry: This method involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups for amino acids during synthesis. Peptides are assembled on a solid support resin, enabling stepwise addition of amino acids.
  • Purification: Post-synthesis, LL-37 is purified using high-performance liquid chromatography (HPLC), typically employing C18 silica columns. The purity and structural integrity are confirmed through analytical HPLC and mass spectrometry .

Technical Details

The synthesis process typically involves:

  1. Coupling amino acids in a stepwise manner on a solid support.
  2. Cleavage from the resin using trifluoroacetic acid.
  3. Purification by HPLC to achieve >95% purity .
Molecular Structure Analysis

Structure

LL-37 has a linear structure composed of 37 amino acids with the sequence:
LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES\text{LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES}
The peptide exhibits an amphipathic α-helical conformation, which is critical for its antimicrobial activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 4500 Da.
  • Aliphatic Index: 89.46, indicating a high degree of hydrophobicity.
  • Net Charge: +9 at physiological pH, contributing to its interaction with negatively charged microbial membranes .
Chemical Reactions Analysis

Reactions

LL-37 undergoes various reactions that enhance its functionality:

  1. Proteolytic Degradation: The peptide is susceptible to cleavage by specific proteases such as aureolysin and V8 protease, which can affect its antimicrobial efficacy.
  2. Interaction with Membranes: LL-37 interacts with bacterial membranes, leading to membrane permeabilization and subsequent cell lysis .

Technical Details

The degradation pathways involve hydrolysis at specific peptide bonds:

  • Key Cleavage Sites: Arg19-Ile20, Arg23-Ile24, and Leu31-Val32 are critical for maintaining bactericidal activity .
Mechanism of Action

Process

The mechanism of action of LL-37 primarily involves:

  1. Membrane Disruption: LL-37 binds to bacterial membranes, leading to pore formation and disruption of membrane integrity.
  2. Immune Modulation: Beyond direct antimicrobial effects, LL-37 also modulates immune responses by attracting immune cells and promoting wound healing.

Data

Research indicates that the C-terminal region of LL-37 is vital for its bactericidal activity, while the N-terminal region may play a role in immune signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its polar and non-polar amino acid composition.

Chemical Properties

  • Stability: LL-37 is stable under physiological conditions but can be degraded by proteolytic enzymes.
  • pH Sensitivity: The activity can be affected by pH changes; optimal activity occurs around neutral pH.

Relevant data includes:

  • Melting Point: Not specifically defined due to peptide nature but generally stable up to 100°C under dry conditions .
Applications

Scientific Uses

LL-37 has numerous applications in scientific research:

  1. Antimicrobial Studies: Used extensively to study mechanisms of bacterial resistance and susceptibility.
  2. Therapeutic Development: Investigated for potential use in treating infections, particularly those caused by antibiotic-resistant strains.
  3. Wound Healing Research: Explored for its role in promoting tissue repair and regeneration due to its immunomodulatory properties .

Properties

Product Name

LL-37 (human) trifluoroacetate salt

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C207H342F3N61O54

Molecular Weight

4606 g/mol

InChI

InChI=1S/C205H341N61O52.C2HF3O2/c1-20-114(16)162(262-180(298)128(66-40-46-86-211)236-177(295)135(74-78-155(274)275)244-171(289)125(63-37-43-83-208)242-193(311)149(107-268)259-175(293)126(64-38-44-84-209)235-172(290)129(67-47-87-226-201(216)217)241-186(304)142(98-119-55-29-24-30-56-119)253-188(306)144(100-121-59-33-26-34-60-121)254-190(308)146(102-158(280)281)234-154(273)104-231-168(286)138(94-109(6)7)249-167(285)122(212)93-108(4)5)195(313)232-105-153(272)233-123(61-35-41-81-206)169(287)243-136(75-79-156(276)277)178(296)252-141(97-118-53-27-23-28-54-118)185(303)239-124(62-36-42-82-207)170(288)237-131(69-49-89-228-203(220)221)182(300)264-164(116(18)22-3)198(316)260-160(112(12)13)196(314)247-134(73-77-151(213)270)176(294)238-132(70-50-90-229-204(222)223)181(299)263-163(115(17)21-2)197(315)246-127(65-39-45-85-210)173(291)257-147(103-159(282)283)191(309)255-143(99-120-57-31-25-32-58-120)187(305)250-139(95-110(8)9)184(302)240-130(68-48-88-227-202(218)219)174(292)256-145(101-152(214)271)189(307)251-140(96-111(10)11)192(310)261-161(113(14)15)200(318)266-92-52-72-150(266)194(312)245-133(71-51-91-230-205(224)225)183(301)265-165(117(19)269)199(317)248-137(76-80-157(278)279)179(297)258-148(106-267)166(215)284;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,267-269H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,270)(H2,214,271)(H2,215,284)(H,231,286)(H,232,313)(H,233,272)(H,234,273)(H,235,290)(H,236,295)(H,237,288)(H,238,294)(H,239,303)(H,240,302)(H,241,304)(H,242,311)(H,243,287)(H,244,289)(H,245,312)(H,246,315)(H,247,314)(H,248,317)(H,249,285)(H,250,305)(H,251,307)(H,252,296)(H,253,306)(H,254,308)(H,255,309)(H,256,292)(H,257,291)(H,258,297)(H,259,293)(H,260,316)(H,261,310)(H,262,298)(H,263,299)(H,264,300)(H,265,301)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1

InChI Key

YCAOMMPDUJYSPT-YLLLKHBJSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.